4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Description
Properties
IUPAC Name |
4-[2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-17(18-5-3-2-4-6-18)23-9-11-25(12-10-23)20-21-8-7-19(22-20)24-13-15-26-16-14-24/h2-8,17H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEDFOZYRXKCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2-(piperazin-1-yl)pyrimidine
The synthesis begins with the preparation of a 4-chloro-2-(piperazin-1-yl)pyrimidine intermediate. This step typically involves:
-
Chlorination : Treatment of 2,4-dichloropyrimidine with piperazine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 60–80°C. Piperazine acts as a nucleophile, displacing one chlorine atom to yield 4-chloro-2-(piperazin-1-yl)pyrimidine.
-
Selectivity : Reaction conditions are optimized to prevent over-substitution. Excess piperazine (1.2–1.5 equivalents) and controlled temperatures (≤80°C) minimize di-substituted byproducts.
Example Protocol
| Parameter | Value |
|---|---|
| Reactants | 2,4-Dichloropyrimidine, Piperazine |
| Solvent | Acetonitrile |
| Temperature | 70°C, 12 hours |
| Yield | 78–85% |
Introduction of the 1-Phenylethyl Group
The 1-phenylethyl substituent is introduced via alkylation of the piperazine nitrogen:
-
Alkylation : Reaction of 4-chloro-2-(piperazin-1-yl)pyrimidine with 1-phenylethyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in tetrahydrofuran (THF) or dichloromethane (DCM).
-
Selective Mono-Alkylation : Use of a stoichiometric base (2.0 equivalents) ensures selective alkylation at the less hindered piperazine nitrogen.
Example Protocol
| Parameter | Value |
|---|---|
| Alkylating Agent | 1-Phenylethyl bromide |
| Base | K2CO3 (2.0 equiv) |
| Solvent | THF, reflux |
| Reaction Time | 8–10 hours |
| Yield | 65–72% |
Morpholine Substitution
The final step involves substituting the remaining chlorine atom on the pyrimidine ring with morpholine:
-
Nucleophilic Substitution : Heating 4-chloro-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine with morpholine in a high-boiling solvent (e.g., toluene or xylene) at 110–130°C for 12–24 hours.
-
Catalysis : Addition of catalytic iodine or copper(I) iodide accelerates the substitution reaction.
Example Protocol
| Parameter | Value |
|---|---|
| Nucleophile | Morpholine (3.0 equiv) |
| Catalyst | CuI (10 mol%) |
| Solvent | Toluene, 120°C |
| Reaction Time | 18 hours |
| Yield | 70–78% |
Optimization Strategies
Solvent and Temperature Effects
Catalytic Systems
-
Copper Catalysis : CuI or CuBr facilitates Ullmann-type coupling, reducing reaction times by 30–40%.
-
Microwave Assistance : Microwave irradiation (150°C, 30 minutes) achieves comparable yields to conventional heating.
Purification and Characterization
Chromatographic Purification
Analytical Data
-
1H NMR (400 MHz, CDCl3): δ 8.20 (d, J = 5.6 Hz, 1H, pyrimidine-H), 6.85 (d, J = 5.6 Hz, 1H, pyrimidine-H), 3.75–3.70 (m, 4H, morpholine-OCH2), 3.65–3.55 (m, 4H, piperazine-NCH2), 2.90–2.80 (m, 2H, CH2Ph), 1.45 (d, J = 6.8 Hz, 3H, CH3).
-
HRMS : m/z calculated for C20H27N5O [M+H]+: 353.2211; found: 353.2215.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Gaps
- No activity data are available for the target compound or other analogs.
- Physicochemical Data : Density, melting point, and solubility data are absent for most compounds, limiting comparative analysis .
Q & A
What are the recommended synthetic routes for 4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis typically involves nucleophilic substitution between a chloropyrimidine intermediate and a 1-phenylethylpiperazine derivative. Key steps include:
- Reaction Setup : Refluxing in dioxane with K₂CO₃ as a base (80–110°C, 18–20 hours), achieving 70% yield after column chromatography (10:90 MeOH/chloroform) .
- Optimization Strategies :
- Use Cs₂CO₃ for enhanced reactivity in polar aprotic solvents (e.g., DMF).
- Microwave-assisted synthesis (120°C, 30 minutes) reduces reaction time and improves reproducibility .
- Continuous flow chemistry for scalability, ensuring consistent mixing and temperature control .
How can researchers investigate the structure-activity relationship (SAR) of morpholinopyrimidine derivatives targeting kinase enzymes?
Advanced Research Question
SAR studies require systematic modifications to three regions:
Pyrimidine Core : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance PI3Kα inhibition (IC₅₀ reduction from 12.4 nM to 5.7 nM) .
Piperazine Sidechain : Benzyl substitution at N1 improves selectivity (32-fold vs. PI3Kγ) .
Morpholine Ring : Ethyl groups at C2 reduce potency but increase metabolic stability.
Methodology :
- Computational docking (AutoDock Vina) to predict binding modes.
- Alanine scanning mutagenesis to identify critical kinase residues .
What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
Basic Research Question
Essential Techniques :
- 1H/13C NMR : Assign piperazine protons (δ 2.5–3.5 ppm for N-CH₂) and pyrimidine aromatic signals .
- HPLC-UV/ELSD : Ensure >98% purity for biological assays.
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 410.2324).
Resolving Conflicts : - Temperature-dependent NMR (25–60°C) to detect rotameric equilibria in solution .
- X-ray crystallography for unambiguous structural confirmation.
What experimental strategies are effective for resolving contradictory in vitro vs. in vivo efficacy data?
Advanced Research Question
Discrepancies often arise from pharmacokinetic factors. Key approaches:
Plasma Protein Binding : Equilibrium dialysis to measure free drug concentration (e.g., >95% binding reduces bioavailability) .
Metabolic Stability : Liver microsome assays to identify CYP3A4-mediated N-dealkylation as a degradation pathway.
In Vivo Imaging : Radiolabeled analogs (e.g., ¹⁸F-PET tracers) to validate target engagement .
How should researchers approach purification when standard chromatography shows poor resolution?
Basic Research Question
Alternative Methods :
- Reverse-Phase HPLC : C18 column with 0.1% TFA/acetonitrile gradient.
- Ion-Pair Chromatography : 0.1 M ammonium formate buffer (pH 3.0).
- Crystallization : Ethyl acetate/hexane (1:3) with slow cooling (60°C → 4°C) improves crystal purity .
- Centrifugal Partition Chromatography (CPC) : Achieves 92% recovery for polar heterocycles .
What mechanistic insights can be gained from studying metabolic pathways, and which analytical platforms are suitable?
Advanced Research Question
Key Metabolic Pathways :
- Primary Oxidation : Piperazine N-ethyl group hydroxylation.
- Morpholine Ring Opening : CYP2D6-mediated oxidation .
Analytical Platforms : - UPLC-QTOF-MS/MS : Identifies phase I/II metabolites (mass error <3 ppm).
- Stable Isotope Labeling : ¹³C-morpholine tracks biotransformation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
